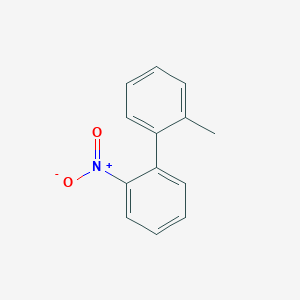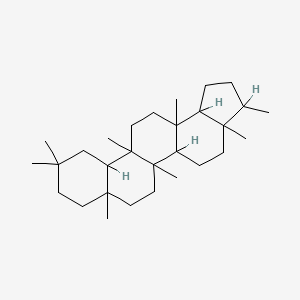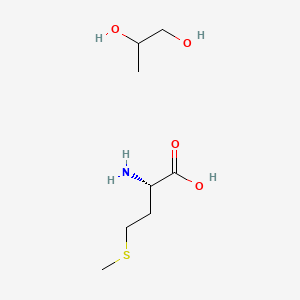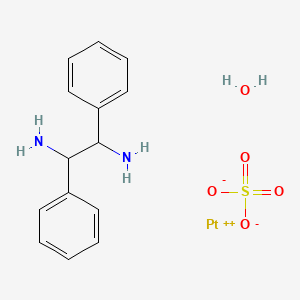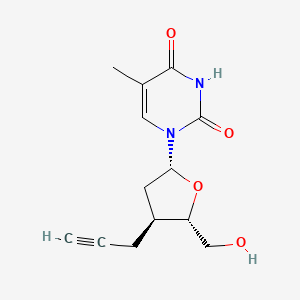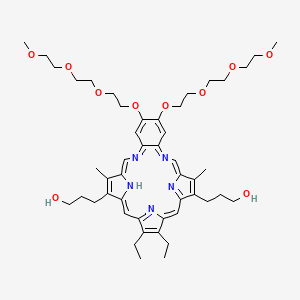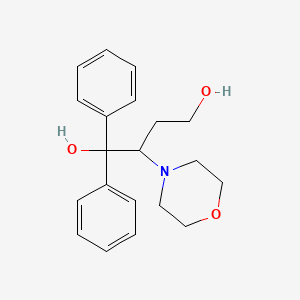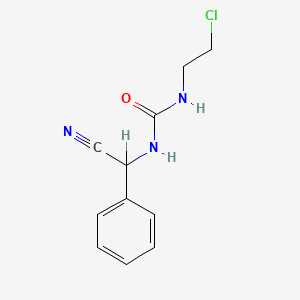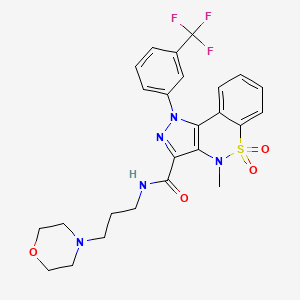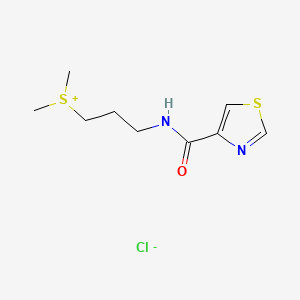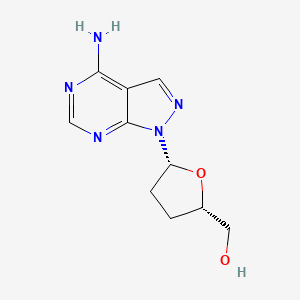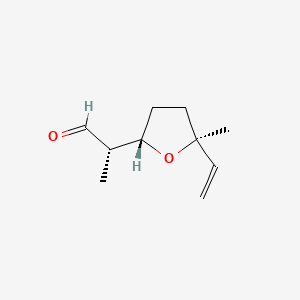
(2S,2'S,5'S)-Lilac aldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,2’S,5’S)-Lilac aldehyde is a chiral compound known for its pleasant floral scent, reminiscent of lilacs. It is a stereoisomer of lilac aldehyde, which is a mixture of four stereoisomers. This compound is of interest due to its applications in fragrance chemistry and its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S,5’S)-Lilac aldehyde typically involves the enantioselective reduction of lilac alcohol followed by oxidation. One common method is the use of chiral catalysts to achieve high enantioselectivity. For example, the reduction of lilac alcohol using a chiral rhodium catalyst can yield (2S,2’S,5’S)-Lilac aldehyde with high enantiomeric excess .
Industrial Production Methods
Industrial production of (2S,2’S,5’S)-Lilac aldehyde often involves the use of biocatalysts or microbial fermentation processes. These methods are preferred due to their efficiency and environmental friendliness. For instance, the use of baker’s yeast in the reduction of lilac alcohol has been reported to produce (2S,2’S,5’S)-Lilac aldehyde with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,2’S,5’S)-Lilac aldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to lilac alcohol using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Lilac acid.
Reduction: Lilac alcohol.
Substitution: Depending on the nucleophile, various substituted lilac derivatives.
Applications De Recherche Scientifique
(2S,2’S,5’S)-Lilac aldehyde has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential pheromonal activities in insects.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry to impart a lilac scent to perfumes and personal care products.
Mécanisme D'action
The mechanism of action of (2S,2’S,5’S)-Lilac aldehyde in biological systems involves its interaction with olfactory receptors. It binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic scent. Additionally, its potential biological activities, such as antimicrobial effects, may involve the disruption of microbial cell membranes or inhibition of key enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,2’R,5’R)-Lilac aldehyde: Another stereoisomer with similar scent properties but different biological activities.
Lilac alcohol: The reduced form of lilac aldehyde, used in similar applications but with different chemical properties.
Lilac acid: The oxidized form of lilac aldehyde, with distinct chemical and biological properties.
Uniqueness
(2S,2’S,5’S)-Lilac aldehyde is unique due to its specific stereochemistry, which imparts distinct olfactory and biological properties. Its high enantiomeric purity makes it valuable in applications requiring precise chiral recognition, such as in fragrance formulations and biological studies.
Propriétés
Numéro CAS |
53447-45-3 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
(2S)-2-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]propanal |
InChI |
InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3/t8-,9+,10-/m1/s1 |
Clé InChI |
YPZQHCLBLRWNMJ-KXUCPTDWSA-N |
SMILES isomérique |
C[C@H](C=O)[C@@H]1CC[C@@](O1)(C)C=C |
SMILES canonique |
CC(C=O)C1CCC(O1)(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


